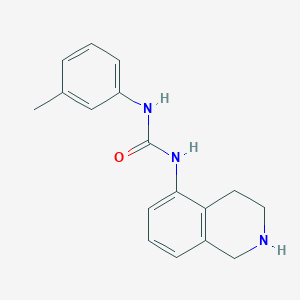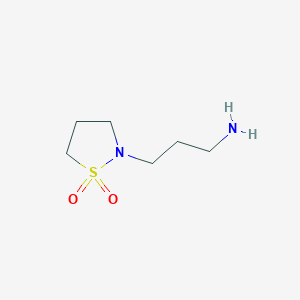
2-Amino-4-cyclohexylthiophene-3-carboxamide
Descripción general
Descripción
Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-4-cyclohexylthiophene-3-carboxamide is 224.32 g/mol. Other physical and chemical properties are not specified in the search results.Aplicaciones Científicas De Investigación
Anticonvulsant Applications
The synthesis and evaluation of Schiff bases of 2-aminothiophenes, including compounds structurally related to 2-Amino-4-cyclohexylthiophene-3-carboxamide, have shown promising anticonvulsant activity. These compounds were synthesized through a process involving microwave irradiation and characterized for their potential in treating seizures, demonstrating effectiveness against maximum electroshock-induced seizure (MES) and pentylenetetrazole-induced seizure (PTZ), comparable to reference standards like phenytoin and diazepam. This research highlights the compound's potential application in developing new anticonvulsant drugs (Pk Kunda et al., 2013).
Antimicrobial Activity
Another significant area of application for derivatives of 2-aminothiophenes is in antimicrobial activity. Novel 2-aminothiophene derivatives have been synthesized and evaluated for their antimicrobial properties. These studies demonstrate that these compounds exhibit excellent biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects. The synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, obtained through base protonated reactions, showed promising antibacterial activity against a range of pathogens, indicating their potential for development into new antibiotic agents (K. C. Prasad et al., 2017).
Bioactive Compound Synthesis
Research into azomethine derivatives of 2-aminothiophenes has unveiled their role as precursors to biologically active compounds. Studies focused on 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives have predicted these compounds to exhibit cytostatic, antitubercular, and anti-inflammatory activities. The synthesis methods and analysis, including high-performance liquid chromatography (HPLC), have been optimized, providing a foundation for the future development of pharmaceuticals with specified pharmacological properties (A. Chiriapkin et al., 2021).
Safety And Hazards
While specific safety and hazard information for 2-Amino-4-cyclohexylthiophene-3-carboxamide is not available in the search results, general precautions for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using only in a well-ventilated area .
Propiedades
IUPAC Name |
2-amino-4-cyclohexylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-10(14)9-8(6-15-11(9)13)7-4-2-1-3-5-7/h6-7H,1-5,13H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTKUNNXALYEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=C2C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-cyclohexylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide](/img/structure/B1518542.png)
![Tert-butyl 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]piperidine-1-carboxylate](/img/structure/B1518543.png)





![1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol](/img/structure/B1518555.png)



